(Acetyloxy)(thiophen-2-yl)methyl acetate
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Description
“(Acetyloxy)(thiophen-2-yl)methyl acetate” is a synthetic organic compound with the CAS Number: 63011-97-2 . It has a molecular weight of 214.24 and its IUPAC name is (acetyloxy) (2-thienyl)methyl acetate .
Molecular Structure Analysis
The InChI code for “(Acetyloxy)(thiophen-2-yl)methyl acetate” is 1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Organic Experiment Design and Drug Intermediate Synthesis
(W. Min, 2015) discussed the synthesis of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, emphasizing its utility in enhancing student interest and skills in scientific research and experimentation.
2. Antimicrobial Activity of Thiophene Derivatives
(Pravinkumar N. Sable, S. Ganguly, P. Chaudhari, 2014) described the synthesis of tetra-substituted thiophene derivatives with significant antimicrobial activity, highlighting the importance of thiophene-based compounds in microbiological applications.
3. Synthesis and Learning Memory Effects in Mice
(Jiang Jing-ai, 2006) studied the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, suggesting potential applications in cognitive research.
4. Polycondensation for Polymer Synthesis
(P. Stagnaro, G. Costa, A. Gandini, 2001) explored the acid-catalyzed polycondensation of 2-hydroxymethylthiophene and its derivatives, leading to the synthesis of polymers with potential applications in materials science.
5. DNA Binding Polymers
(Analyn C. Carreon, W. Santos, John B. Matson, R. So, 2014) synthesized a water-soluble cationic polythiophene derivative for potential use in gene delivery, indicating the significance of thiophene derivatives in biomedical applications.
6. Synthesis of Clopidogrel Sulfate
(Hu Jia-peng, 2012) presented an improved synthesis method for Clopidogrel sulfate, utilizing thiophene derivatives as intermediates, underlining their role in pharmaceutical synthesis.
properties
IUPAC Name |
[acetyloxy(thiophen-2-yl)methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWFMLVWGWHIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CS1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383933 |
Source
|
Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Acetyloxy)(thiophen-2-yl)methyl acetate | |
CAS RN |
63011-97-2 |
Source
|
Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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